molecular formula C16H14O4 B010768 3-Acetoxy-4'-methoxybenzophenone CAS No. 108897-14-9

3-Acetoxy-4'-methoxybenzophenone

Cat. No. B010768
CAS RN: 108897-14-9
M. Wt: 270.28 g/mol
InChI Key: WOFZSLPUKCJFAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like 3-Acetoxy-4'-methoxybenzophenone involves photochemical synthesis methods and reactions with various reagents to produce functionalized benzophenones. For example, the photo-Fries rearrangement of p-Methoxyphenyl o-acetoxybenzoate yields 2′-acetoxy-2-hydroxy-5-methoxybenzophenone, demonstrating the chemical reactivity and synthetic pathways involved in producing related compounds (Diaz-Mondejar & Miranda, 1982).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray diffraction and DFT calculations reveals detailed geometric and electronic properties of compounds like this compound. Studies often focus on optimizing structural parameters, analyzing vibrational frequencies, and exploring the molecule's conformational space for the most stable conformers (Joseph et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives include various substitutions, acylations, and coupling reactions that demonstrate the compound's versatility. For instance, the acylation of aminophenols with methoxybenzoylchloride yields derivatives that highlight the compound's reactivity and potential for forming complex structures (Karabulut et al., 2014).

Physical Properties Analysis

The analysis of physical properties includes studying the compound's thermodynamic behavior, phase transitions, and solubility. Techniques such as differential scanning calorimetry (DSC) and vapor pressure osmometry (VPO) are utilized to determine molecular weights and the energy dynamics of the compound under various conditions (Patel et al., 2007).

Chemical Properties Analysis

Chemical property analysis explores the compound's reactivity, stability, and interactions with other molecules. Investigations into the electron density, molecular electrostatic potential surfaces, and intramolecular charge transfers provide insights into the compound's chemical behavior and its potential interactions in various chemical environments (Demir et al., 2015).

Scientific Research Applications

Photobehavior and Photochemical Synthesis

3-Acetoxy-4'-methoxybenzophenone has been studied for its photochemical properties. Diaz-Mondejar and Miranda (1982) explored the photochemical synthesis of related compounds and the transacylation and cyclization processes. They found that certain derivatives undergo photo-Fries rearrangement, leading to different benzophenone derivatives (Diaz-Mondejar & Miranda, 1982).

Analytical Method Development

A key aspect of the research on this compound involves the development of analytical methods for its detection and quantification. For example, Tarazona et al. (2013) developed a new method for determining benzophenone-3 and its main metabolites in human serum, utilizing dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry (Tarazona, Chisvert, & Salvador, 2013).

Metabolism and Endocrine-Disrupting Activity

The metabolism of benzophenone-3, a closely related compound to this compound, and its effects on endocrine-disrupting activity have been studied by Watanabe et al. (2015). They found that liver microsomes metabolize BP-3, forming various metabolites and altering estrogenic and anti-androgenic activities (Watanabe et al., 2015).

Environmental Impact

Studies have also focused on the environmental impact of hydroxylated benzophenone UV absorbers, like this compound. Negreira et al. (2009) developed methods to determine these compounds in environmental water samples, indicating the significance of monitoring these substances in aquatic ecosystems (Negreira et al., 2009).

Dermal Administration and Absorption

Research on dermal administration and absorption is also a key area. Okereke et al. (1994) investigated the disposition of benzophenone-3 in male rats after dermal administration, providing insight into the bioavailability and metabolism of these compounds when absorbed through the skin (Okereke, Abdel-Rhaman, & Friedman, 1994).

Synthesis and Industrial Applications

Kong Xian-ming (2006) explored the synthesis of 2-Hydroxy-4-methoxybenzophenone (UV-9) from related compounds, detailing the influence of solvent polarity on the reaction and its industrial applications (Kong Xian-ming, 2006).

properties

IUPAC Name

[3-(4-methoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)20-15-5-3-4-13(10-15)16(18)12-6-8-14(19-2)9-7-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFZSLPUKCJFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641619
Record name 3-(4-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108897-14-9
Record name 3-(4-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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